molecular formula C13H15BrN2O2S B2753582 4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine CAS No. 383133-97-9

4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B2753582
CAS RN: 383133-97-9
M. Wt: 343.24
InChI Key: VOZAJEJVNURLCY-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine” is a derivative of 4-Bromo-2,5-dimethoxyphenethylamine, also known as 2C-B . It belongs to the class of organic compounds known as dimethoxybenzenes . These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .


Molecular Structure Analysis

The molecular formula of the compound is C10H14BrNO2 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The compound is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin . It is reportedly excreted in urine as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid, and 4-bromo-5-hydroxy-2-methoxyphenethylamine .

Mechanism of Action

The compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A .

properties

IUPAC Name

4-(4-bromo-2,5-diethoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-17-11-6-9(14)12(18-4-2)5-8(11)10-7-19-13(15)16-10/h5-7H,3-4H2,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZAJEJVNURLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CSC(=N2)N)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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